molecular formula C6H5ClN4 B1296376 5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 66999-63-1

5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No. B1296376
CAS RN: 66999-63-1
M. Wt: 168.58 g/mol
InChI Key: IHZHBWVYQLECGM-UHFFFAOYSA-N
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Description

“5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine” is a heterocyclic compound . It is part of the triazole family, which is known for its versatile biological activities . Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, has been achieved via aromatic nucleophilic substitution . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular formula of “5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine” is C6H5ClN4 . The structure includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .

Scientific Research Applications

Synthesis and Structural Studies

One of the key applications of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is in the synthesis of complex heterocyclic frameworks. A study by Ishimoto et al. (2015) demonstrated the oxidative cyclization of pyridinyl guanidine derivatives using N-chlorosuccinimide and aqueous potassium carbonate to yield triazolo[1,5-a]pyridin-2-amines and, unexpectedly, triazolo[4,3-a]pyridin-3-amine derivatives Ishimoto, T., Nagata, T., Murabayashi, M., & Ikemoto, T. (2015). ChemInform. This study highlights the compound's role in facilitating novel cyclization reactions, leading to a diverse array of heterocyclic compounds.

Li et al. (2019) applied a novel synthetic method involving the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives to produce [1,2,4]triazolo[4,3-a]pyrazin-3-amines, optimizing the reaction procedure to easily obtain 5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine Li, W., Kang, J.-S., Zhou, X., Liu, D., Sun, H., Xu, F., & Wang, T. (2019). Transactions of Tianjin University. This research underscores the compound's versatility in the synthesis of structurally diverse heterocycles.

In terms of structural and spectroscopic studies, Dymińska et al. (2022) described the structural and spectroscopic properties of a new triazolopyridine derivative, 1,2,4-triazolo[4,3-a]pyridin-3-amine. The study provided detailed analysis using FTIR, FT-Raman, XRD, and NBO analysis, offering insights into the stability and electronic properties of the molecule Dymińska, L., Hanuza, J., Janczak, J., Ptak, M., & Lisiecki, R. (2022). Molecules. This research is crucial for understanding the physical and chemical characteristics of the compound, which can influence its reactivity and potential applications in material science and pharmaceuticals.

Utility in Heterocyclic System Construction

The compound also serves as a building block for constructing novel heterocyclic systems with potential biological activities. Ibrahim et al. (2022) utilized 3-Chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal as a synthetic intermediate for constructing a variety of heterocyclic systems linked to a furo[3,2-g]chromene moiety, demonstrating the compound's utility in generating biologically active heterocycles Ibrahim, M., Al-Harbi, S. A., Allehyani, E. S., Alqurashi, E. A., & Alqarni, A. (2022). Synthetic Communications.

properties

IUPAC Name

5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-2-1-3-5-9-10-6(8)11(4)5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZHBWVYQLECGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30314925
Record name 5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
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URL https://comptox.epa.gov/dashboard/DTXSID30314925
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Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine

CAS RN

66999-63-1
Record name 5-Chloro-1,2,4-triazolo[4,3-a]pyridin-3-amine
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Record name NSC 289817
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Record name 66999-63-1
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Record name 5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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